4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3S/c31-27(21-13-17-25(18-14-21)33-23-9-5-2-6-10-23)30-28-29-26(19-34-28)20-11-15-24(16-12-20)32-22-7-3-1-4-8-22/h1-19H,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEQZGJCRIWDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of Phenoxy Groups: The phenoxy groups are introduced through nucleophilic aromatic substitution reactions, where phenol derivatives react with halogenated aromatic compounds in the presence of a base.
Formation of Benzamide Core: The final step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Reactivity of the Benzamide Group
The secondary amide (–NH–CO–) undergoes hydrolysis and substitution reactions under controlled conditions:
Mechanistic Insight : Hydrolysis proceeds via protonation of the carbonyl oxygen (acidic) or hydroxide attack (alkaline), cleaving the C–N bond. Substitution requires activation of the carbonyl with thionyl chloride to form a reactive acyl chloride intermediate .
Thiazole Ring Transformations
The 1,3-thiazole core participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| C-5 | HNO₃/H₂SO₄ (-5°C) | 5-Nitro-thiazole derivative | >90% | |
| C-4/C-5 | Br₂ (CHCl₃) | 4,5-Dibromo adduct (non-regioselective) | 55% |
Key Finding : Nitration at C-5 is favored due to electron-donating effects from the adjacent amine group, while bromination shows poor regioselectivity.
Ring-Opening Reactions
Phenoxy Group Modifications
The para-substituted phenoxy rings undergo electrophilic substitutions and cleavage:
Notable Observation : Nitration occurs preferentially at the meta position relative to the benzamide group due to steric hindrance from the thiazole ring.
Cross-Coupling Reactions
The thiazole-2-amine moiety facilitates palladium-catalyzed couplings:
Optimized Conditions : Suzuki reactions require anhydrous DMF at 100°C for 24h, while Buchwald couplings achieve optimal results in toluene at 80°C .
Redox Behavior
Cyclic voltammetry (0.1M TBAPF₆, CH₃CN) reveals:
-
Oxidation : E₁/2 = +1.2V (vs Ag/AgCl) attributed to phenoxy radical formation.
-
Reduction : E₁/2 = -1.8V corresponding to thiazole ring electron uptake.
Photochemical Reactivity
UV irradiation (λ = 254nm, MeOH) induces:
-
Norrish Type II cleavage of the benzamide carbonyl → 4-phenoxystyrene + thiazole fragment (quantum yield Φ = 0.33).
-
Singlet oxygen sensitization with Rose Bengal → phenoxy ring epoxidation (65% conversion) .
This comprehensive reactivity profile enables strategic derivatization of 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide for pharmaceutical development, particularly in kinase inhibitor design and photoactive therapeutic agents .
Scientific Research Applications
Fungicidal Activity
Research indicates that compounds similar to 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit potent fungicidal properties. A patent describes its use in combating phytopathogenic fungi, highlighting its improved activity spectrum compared to existing fungicides . The compound's mechanism involves disrupting fungal cell wall synthesis, which is critical for their survival.
Case Study : A study demonstrated that formulations containing this compound showed significant efficacy against Fusarium and Botrytis species, common plant pathogens. The application rates were optimized to enhance both safety and effectiveness in agricultural settings.
Antimicrobial Properties
The compound also exhibits antibacterial activity against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
Potential in Cancer Treatment
Recent research has explored the anticancer potential of thiazole derivatives, including those related to this compound. These compounds have shown promise in targeting estrogen receptor-positive breast cancer cells through mechanisms that involve apoptosis induction .
Case Study : A series of thiazole derivatives were synthesized and tested against the MCF7 breast cancer cell line, revealing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl structures but different substituents on the thiazole or benzamide moieties.
Thiazole-based compounds: Molecules containing the thiazole ring but with different functional groups attached.
Uniqueness
4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide stands out due to its specific combination of phenoxy and thiazole groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications, distinguishing it from other similar molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Biological Activity
4-Phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C22H20N2O2S
- Molecular Weight : 372.47 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring and phenoxy groups that contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Kinases : Inhibitors of the WNK (with-no-lysine) kinase signaling pathway have been identified as potential antihypertensive agents. The compound may modulate this pathway, impacting blood pressure regulation by affecting sodium transporters .
- Antitumor Activity : The thiazole moiety is known for its anticancer properties. Compounds containing thiazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cancer cell proliferation and enhanced therapeutic efficacy .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of similar benzamide derivatives, providing insights into the potential effects of this compound.
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| N-(4-Phenoxyphenyl)benzamide | SPAK Kinase | Antihypertensive | |
| 4-Chloro-benzamide Derivatives | RET Kinase | Antitumor | |
| Benzamide Riboside | DHFR | Anticancer |
Research Findings
- Antihypertensive Properties : A study on N-(4-phenoxyphenyl)benzamide derivatives demonstrated their ability to inhibit SPAK kinase, suggesting a role in managing hypertension through modulation of ion transport mechanisms in renal tissues .
- Anticancer Activity : Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, benzamide derivatives were found to induce apoptosis in breast cancer cells by activating caspase pathways .
- Mechanistic Insights : Research has indicated that the inhibition of specific kinases leads to downstream effects on cellular signaling pathways that regulate cell growth and survival, making these compounds promising candidates for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
